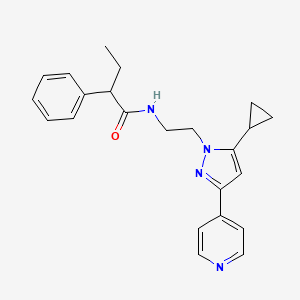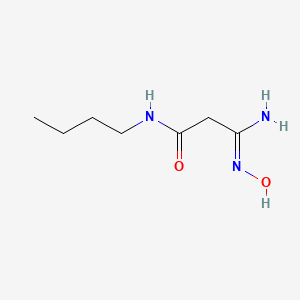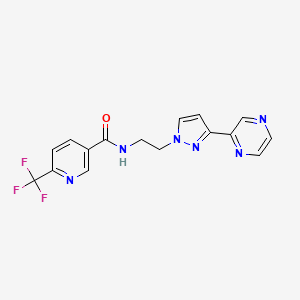
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a scalable N-trifluoromethylative cyclization strategy has been reported to construct N-CF3 tetrazoles/imidazoles/1,2,3-triazoles. N-CF3 nitrilium derivatives are obtained via the N-trifluoromethylation of nitriles and well used as NCF3-containing synthons in 1,3-dipolar cyclizations .Aplicaciones Científicas De Investigación
Structural and Energetic Analysis
Research on the structural and energetic analysis of molecular assemblies involving nicotinamide derivatives reveals insights into recognition patterns and crystal lattice energetic features. These studies are crucial for understanding the interactions at the molecular level, which can inform the design of new compounds with specific properties (Jarzembska et al., 2017).
Biological Applications
Several studies have explored the biological applications of nicotinamide derivatives, including their role in the NAD+ salvage pathway, which is critical for cell viability and has implications for treating several pathogenic organisms. The absence of nicotinamidase, an enzyme involved in this pathway, in humans makes it a potential drug target (Zapata-Pérez et al., 2016).
Antimicrobial and Antifungal Activities
Compounds derived from nicotinamide have been tested for their antimicrobial and antifungal activities, showing potential as therapeutic agents against various bacterial and fungal pathogens. These studies highlight the importance of structural modifications to enhance biological activity (Hassan, 2013).
Synthesis and Characterization
The synthesis and characterization of new derivatives have been a focus of research, aiming to understand the properties and potential applications of these compounds. These studies are foundational for developing new drugs and materials with specific functionalities (Küçükgüzel et al., 2013).
Mechanistic Insights
Investigations into the mechanisms of action of these compounds, including their interactions with biological targets, are critical for designing more effective and targeted therapies. Understanding the biochemical pathways affected by these compounds can lead to the development of novel therapeutic strategies (Seiner et al., 2010).
Propiedades
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O/c17-16(18,19)14-2-1-11(9-23-14)15(26)22-6-8-25-7-3-12(24-25)13-10-20-4-5-21-13/h1-5,7,9-10H,6,8H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNOUAAFKDZMEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
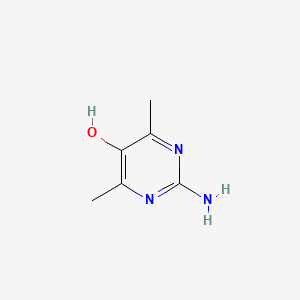
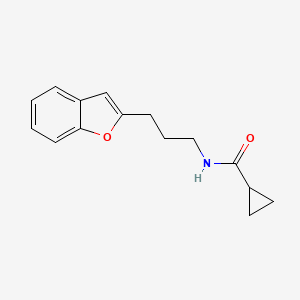
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)
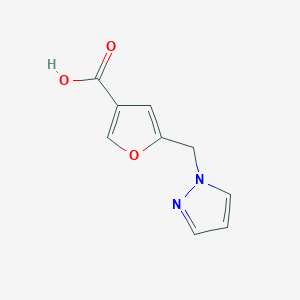
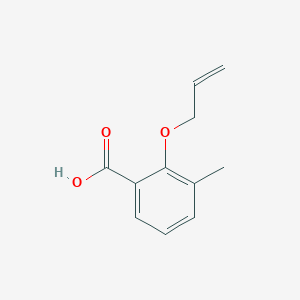
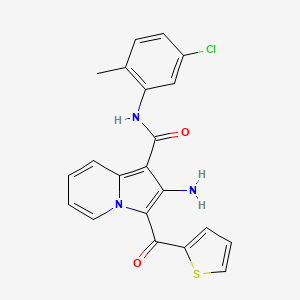
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
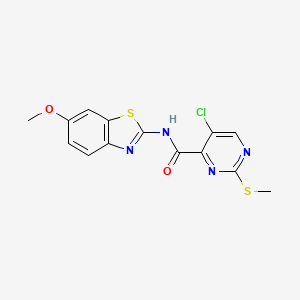
![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)
